molecular formula C18H17NO4S B5859834 3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile

3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile

Cat. No. B5859834
M. Wt: 343.4 g/mol
InChI Key: XKQUWVNVSUDSHD-BOPFTXTBSA-N
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Description

3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It belongs to the class of acrylonitrile derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in the progression of cancer and inflammation. 3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that promote inflammation and cancer progression.
Biochemical and Physiological Effects:
3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile has been shown to possess various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle progression. 3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in the progression of cancer and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile in lab experiments include its potent anti-cancer and anti-inflammatory properties, as well as its ability to inhibit the activity of various enzymes involved in cancer and inflammation. However, the limitations of using 3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile in lab experiments include its potential toxicity and limited solubility in water.

Future Directions

Future research on 3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile could focus on the development of more potent and selective derivatives, as well as the optimization of its pharmacokinetic and pharmacodynamic properties. 3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile could also be studied for its potential applications in other areas such as neurodegenerative diseases and metabolic disorders. Additionally, studies could be conducted to investigate the potential synergistic effects of 3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile with other anti-cancer and anti-inflammatory agents.

Synthesis Methods

The synthesis of 3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile involves the reaction of 4-methoxy-3-(methoxymethyl)benzaldehyde with phenylsulfonylacetonitrile in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. 3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle progression. It has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in the progression of cancer and inflammation.

properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-3-[4-methoxy-3-(methoxymethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-22-13-15-10-14(8-9-18(15)23-2)11-17(12-19)24(20,21)16-6-4-3-5-7-16/h3-11H,13H2,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQUWVNVSUDSHD-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=C(C=CC(=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)prop-2-enenitrile

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